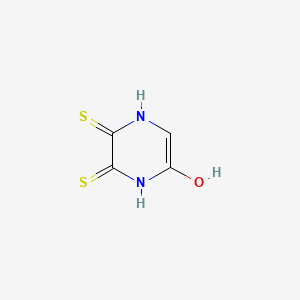
2(1H)-Pyrazinone, 5,6-dimercapto-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrazinone, 5,6-dimercapto- is a heterocyclic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone, 5,6-dimercapto- typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of 2,3-diaminopyrazine with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound
Industrial Production Methods
Industrial production of 2(1H)-Pyrazinone, 5,6-dimercapto- may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone, 5,6-dimercapto- undergoes several types of chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2(1H)-Pyrazinone, 5,6-dimercapto- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone, 5,6-dimercapto- involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or modification of protein function. The compound’s ability to undergo redox reactions also contributes to its biological activity, including its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyrazinone, 3,5-dimercapto-
- 2(1H)-Pyrazinone, 4,6-dimercapto-
- 2(1H)-Pyrazinone, 5,6-dihydroxy-
Uniqueness
2(1H)-Pyrazinone, 5,6-dimercapto- is unique due to the specific positioning of its mercapto groups, which significantly influence its reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of its chemical behavior and versatility in various reactions and applications.
Properties
Molecular Formula |
C4H4N2OS2 |
|---|---|
Molecular Weight |
160.2 g/mol |
IUPAC Name |
5-hydroxy-1,4-dihydropyrazine-2,3-dithione |
InChI |
InChI=1S/C4H4N2OS2/c7-2-1-5-3(8)4(9)6-2/h1H,(H,5,8)(H2,6,7,9) |
InChI Key |
YKTGJUSKBWFBJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)C(=S)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















